molecular formula C18H19ClN2OS B4959566 N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide

N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide

Katalognummer B4959566
Molekulargewicht: 346.9 g/mol
InChI-Schlüssel: PGSXFFZTHCPQED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide, also known as BAY 11-7082, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BAY 11-7082 has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for future drug development.

Wirkmechanismus

N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 exerts its pharmacological effects by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell growth, and survival. NF-κB is activated by various stimuli, including pro-inflammatory cytokines, oxidative stress, and pathogen-associated molecular patterns (PAMPs). Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences to induce the expression of target genes.
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. IκBα binds to NF-κB in the cytoplasm, preventing its translocation to the nucleus. Upon activation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce gene expression. N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 prevents the phosphorylation and degradation of IκBα, thereby inhibiting the activation of NF-κB.
Biochemical and Physiological Effects
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 has been found to exhibit various biochemical and physiological effects, including:
- Inhibition of NF-κB activation
- Inhibition of pro-inflammatory cytokine production
- Induction of apoptosis in cancer cells
- Enhancement of chemotherapy drug efficacy
- Protection of neurons from oxidative stress and inflammation-induced damage
- Inhibition of microglial activation

Vorteile Und Einschränkungen Für Laborexperimente

N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 has several advantages and limitations for lab experiments. Advantages include:
- Well-established synthesis method
- High purity and stability
- Exhibits potent anti-inflammatory and anti-cancer properties
- Exhibits neuroprotective effects
Limitations include:
- Limited solubility in water
- Potential off-target effects due to the inhibition of NF-κB, which is involved in various cellular processes
- Limited in vivo efficacy due to poor bioavailability and rapid metabolism

Zukünftige Richtungen

For N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 research include:
- Development of more potent and selective NF-κB inhibitors
- Investigation of the efficacy of N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 in combination with other drugs for cancer treatment
- Investigation of the potential use of N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 for the treatment of neurodegenerative disorders
- Investigation of the potential use of N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 for the treatment of autoimmune diseases
- Investigation of the potential use of N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 for the prevention of chronic inflammation-associated diseases, such as cardiovascular disease and diabetes.

Synthesemethoden

N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting product is then reacted with N-butyl-4-aminobenzenethiol to form the intermediate product, N-{[(4-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide. This intermediate product is then further reacted with 2-ethylhexanoic anhydride to yield the final product, N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082.

Wissenschaftliche Forschungsanwendungen

N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of cell growth, survival, and inflammation. By inhibiting NF-κB, N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 has been shown to induce apoptosis (programmed cell death) in cancer cells and enhance the efficacy of chemotherapy drugs.
In inflammation research, N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), by blocking the activation of NF-κB. This anti-inflammatory effect of N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 has been demonstrated in various animal models of inflammation, including arthritis, colitis, and sepsis.
In neurodegenerative disorder research, N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 has been found to protect neurons from oxidative stress and inflammation-induced damage. N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 has been shown to inhibit the activation of microglia, immune cells in the brain that play a role in neuroinflammation and neurodegeneration.

Eigenschaften

IUPAC Name

N-[(4-butan-2-ylphenyl)carbamothioyl]-4-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2OS/c1-3-12(2)13-6-10-16(11-7-13)20-18(23)21-17(22)14-4-8-15(19)9-5-14/h4-12H,3H2,1-2H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSXFFZTHCPQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(butan-2-yl)phenyl]carbamothioyl}-4-chlorobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.